molecular formula C16H24N2O5S B13945073 5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid CAS No. 215299-79-9

5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid

Cat. No.: B13945073
CAS No.: 215299-79-9
M. Wt: 356.4 g/mol
InChI Key: GMRUUBABZXAQQF-UHFFFAOYSA-N
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Description

5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid is a chemical compound with a complex structure that includes a benzoic acid core substituted with an ethyl-piperazine sulfonyl group and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzoic acid core: This can be achieved through the reaction of a suitable aromatic compound with a carboxylating agent.

    Introduction of the propoxy group: This step involves the alkylation of the benzoic acid derivative with a propyl halide under basic conditions.

    Attachment of the ethyl-piperazine sulfonyl group: This is typically done through a sulfonylation reaction, where the benzoic acid derivative is reacted with an ethyl-piperazine sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid involves its interaction with specific molecular targets. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes like cell division or apoptosis.

    Inhibiting microbial growth: By targeting essential bacterial enzymes or pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid: Similar structure but with a methyl group instead of an ethyl group.

    4-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzoyl}morpholine: Contains a morpholine ring instead of a propoxy group.

Uniqueness

5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

CAS No.

215299-79-9

Molecular Formula

C16H24N2O5S

Molecular Weight

356.4 g/mol

IUPAC Name

5-(4-ethylpiperazin-1-yl)sulfonyl-2-propoxybenzoic acid

InChI

InChI=1S/C16H24N2O5S/c1-3-11-23-15-6-5-13(12-14(15)16(19)20)24(21,22)18-9-7-17(4-2)8-10-18/h5-6,12H,3-4,7-11H2,1-2H3,(H,19,20)

InChI Key

GMRUUBABZXAQQF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC)C(=O)O

Origin of Product

United States

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